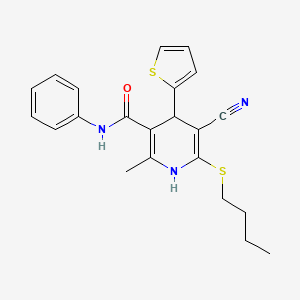![molecular formula C17H29O6P B3965064 diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965064.png)
diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Vue d'ensemble
Description
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate, also known as DIMP, is a chemical compound that has been used in scientific research for several years. It is a phosphonate ester that has been synthesized using various methods. DIMP has shown promising results in various scientific studies, making it a popular choice for researchers.
Mécanisme D'action
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate inhibits AChE activity by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This compound also has a hydroxyl group that can form hydrogen bonds with the amino acid residues in the active site of AChE, further enhancing its binding affinity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of AChE activity by this compound can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. This compound has also been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several advantages for lab experiments. It is a potent AChE inhibitor and has been shown to have anticonvulsant and neuroprotective effects, making it a useful tool for studying various neurological disorders. However, this compound has some limitations as well. It is a phosphonate ester, which can make it difficult to dissolve in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. This could lead to the development of more effective therapeutic agents for various neurological disorders. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects. Overall, this compound shows great potential as a tool for studying various neurological disorders, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate has been used in various scientific studies due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE activity can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. This compound has also been shown to have anticonvulsant and neuroprotective effects.
Propriétés
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-(2,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O6P/c1-12(2)10-22-24(19,23-11-13(3)4)17(18)15-9-14(20-5)7-8-16(15)21-6/h7-9,12-13,17-18H,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUDDRPRANEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=C(C=CC(=C1)OC)OC)O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B3964987.png)

![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964994.png)

![N-(4-{[3-(2-allylphenoxy)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3965015.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3965016.png)
![2-(2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B3965026.png)
![ethyl [(8-methyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetate](/img/structure/B3965044.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965051.png)
![1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B3965054.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3965055.png)


![3-nitro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3965073.png)